![molecular formula C16H18N2OS B14166801 2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 438219-14-8](/img/structure/B14166801.png)
2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenyl and a propyl group, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
The synthesis of 2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can be achieved through various methods. One common approach involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method utilizes microwave-assisted synthesis, where 2-amino-nicotinonitriles react with carbonyl compounds in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . These methods offer efficient and high-yielding routes to produce the desired compound.
Analyse Des Réactions Chimiques
2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like N-bromosuccinimide. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the phenyl or propyl groups .
Applications De Recherche Scientifique
In medicinal chemistry, it has shown promise as an antiviral and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in disease progression . In biology, it has been used as a tool to study cellular processes and signaling pathways. Additionally, its unique chemical structure makes it a valuable intermediate in the synthesis of other biologically active molecules .
Mécanisme D'action
The mechanism of action of 2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit Bruton’s tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells . By inhibiting BTK, this compound can disrupt the signaling pathways that promote the growth of cancer cells and other disease-related processes.
Comparaison Avec Des Composés Similaires
2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can be compared to other thienopyrimidine derivatives, such as 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines and pyrazolo[3,4-d]pyrimidine derivatives . These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of a phenyl and propyl group in this compound contributes to its distinct properties and potential therapeutic benefits.
Propriétés
Numéro CAS |
438219-14-8 |
|---|---|
Formule moléculaire |
C16H18N2OS |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-6-propyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H18N2OS/c1-3-4-12-9-13-15(19)17-14(18-16(13)20-12)11-7-5-10(2)6-8-11/h5-9,14,18H,3-4H2,1-2H3,(H,17,19) |
Clé InChI |
JBBIVNKSOKHUGR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=C(S1)NC(NC2=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloroethyl-3-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14166721.png)
![1-[4-(Benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14166723.png)
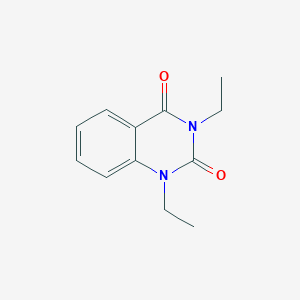
![N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14166736.png)
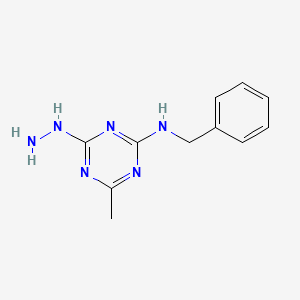
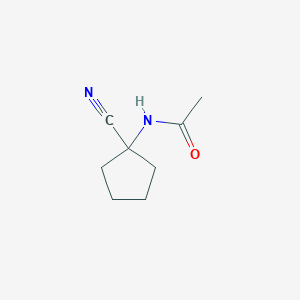
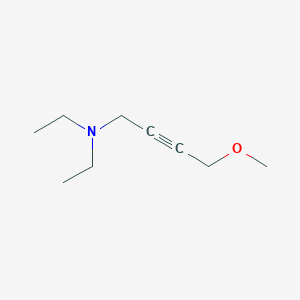
![2-[4-(4-methylbenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14166766.png)
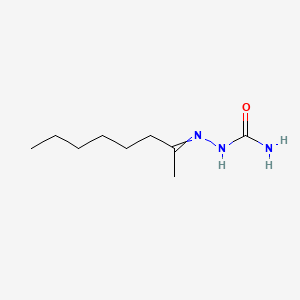
![2,6-Difluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B14166779.png)

![n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine](/img/structure/B14166793.png)
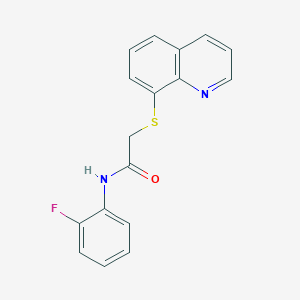
![(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14166800.png)
